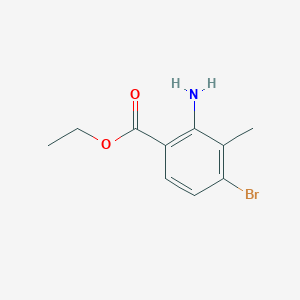

Ethyl 2-amino-4-bromo-3-methylbenzoate

Description

Ethyl 2-amino-4-bromo-3-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 4-position, a methyl group at the 3-position, and an amino group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 274.12 g/mol. The ethyl ester moiety increases lipophilicity, making it a candidate for drug delivery systems or pesticidal formulations .

Synthetic routes typically involve multi-step processes: bromination of 3-methylbenzoic acid derivatives, followed by esterification and amination. X-ray crystallography (using programs like SHELX for structural refinement) has been instrumental in confirming its stereochemistry and intermolecular interactions in crystal lattices .

Properties

IUPAC Name |

ethyl 2-amino-4-bromo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBIIRHXBPXWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-bromo-3-methylbenzoate typically involves the bromination of 3-methylbenzoic acid, followed by esterification and amination. One common method includes:

Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

Esterification: The resulting 4-bromo-3-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form Ethyl 4-bromo-3-methylbenzoate.

Amination: Finally, the ester is subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, and efficient purification techniques such as crystallization and distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-bromo-3-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Substitution: Formation of Ethyl 2-amino-4-hydroxy-3-methylbenzoate.

Reduction: Formation of Ethyl 2-amino-3-methylbenzoate.

Oxidation: Formation of Ethyl 2-amino-4-bromo-3-carboxybenzoate.

Scientific Research Applications

Ethyl 2-amino-4-bromo-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-bromo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-4-bromo-3-methylbenzoate belongs to a family of substituted benzoate esters. Below is a comparative analysis with key analogs, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Comparative Analysis of Substituted Benzoate Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Notable Bioactivity |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₂BrNO₂ | 274.12 | 2-NH₂, 4-Br, 3-CH₃ | 98–102 (lit.) | Moderate in ethanol | Antifungal, enzyme inhibition |

| Ethyl 2-amino-3-methylbenzoate | C₁₀H₁₃NO₂ | 193.22 | 2-NH₂, 3-CH₃ | 75–78 | High in DMSO | Antibacterial (Gram+) |

| Ethyl 4-bromo-3-methylbenzoate | C₁₀H₁₁BrO₂ | 259.10 | 4-Br, 3-CH₃ | 45–48 | Low in water | Herbicidal activity |

| Ethyl 4-amino-3-methylbenzoate | C₁₀H₁₃NO₂ | 193.22 | 4-NH₂, 3-CH₃ | 82–85 | High in methanol | Precursor to dyes |

Key Findings:

Substituent Effects on Bioactivity: The bromine atom in this compound enhances antifungal properties compared to non-halogenated analogs like Ethyl 2-amino-3-methylbenzoate. This aligns with studies showing brominated compounds exhibit stronger interactions with fungal cell membranes .

Thermal Stability: Bromine and amino groups increase melting points due to stronger intermolecular interactions (e.g., hydrogen bonding and halogen bonding). This compound melts at 98–102°C, significantly higher than Ethyl 4-bromo-3-methylbenzoate (45–48°C) .

Synthetic Complexity: Introducing bromine via electrophilic aromatic substitution requires careful control to avoid di-substitution, whereas amination via nitration/reduction adds steps compared to simpler esters like Ethyl 4-amino-3-methylbenzoate .

Biological Activity

Ethyl 2-amino-4-bromo-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom, an amino group, and an ethyl ester functional group. This unique structure contributes to its reactivity and biological activity. The synthesis typically involves the bromination of 3-methylbenzoic acid followed by amination and esterification processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in the context of α-amylase inhibition, which is crucial for managing diabetes and obesity. Its inhibitory activity was compared to standard drugs, demonstrating competitive efficacy .

- Receptor Binding : The compound may bind to specific receptors, modulating various biological pathways. The bromine atom enhances its lipophilicity and facilitates interactions with biological targets .

Antidiabetic Properties

Recent studies have highlighted the potential of this compound as an α-amylase inhibitor. The compound exhibited IC50 values ranging from 4.95 µM to 69.71 µM, indicating strong inhibitory effects compared to acarbose (IC50 = 21.55 µM) .

Antioxidant Activity

The compound's antioxidant capabilities were assessed through hydroxyl radical scavenging assays, where it demonstrated significant activity with IC50 values between 28.30 µM and 64.66 µM, outperforming standard antioxidants like vitamin C (IC50 = 60.51 µM) .

Potential Anticancer Effects

Preliminary investigations suggest that this compound may also possess anticancer properties. Its structural similarities to known anticancer agents imply potential efficacy against various cancer cell lines, warranting further exploration in this area .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-chloro-3-methylbenzoate | Chlorine substituent; lower lipophilicity | Moderate enzyme inhibition |

| Ethyl 2-amino-4-fluoro-3-methylbenzoate | Fluorine substituent; increased reactivity | Variable biological activity |

| Ethyl 2-amino-4-iodo-3-methylbenzoate | Iodine substituent; higher molecular weight | Potentially higher toxicity |

The presence of bromine in this compound enhances its chemical reactivity and biological interaction compared to its chloro, fluoro, and iodo analogs.

Case Studies and Research Findings

- Inhibition Studies : A study reported that derivatives of related compounds exhibited varying degrees of enzyme inhibition, with some derivatives showing promising results against α-glucosidase, indicating a broader scope for anti-diabetic applications .

- Antioxidant Screening : Another research highlighted the antioxidant potential of related compounds through various assays, reinforcing the importance of structural modifications for enhancing biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.